molecular formula C9H8BrF3O B1587455 2-Methoxy-4-(trifluoromethyl)benzyl bromide CAS No. 886500-59-0

2-Methoxy-4-(trifluoromethyl)benzyl bromide

Cat. No. B1587455
M. Wt: 269.06 g/mol
InChI Key: WWAGWLZAZFSJRH-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)benzyl bromide, also known as MTBBr, is a versatile and highly reactive organic compound that is used in a wide range of scientific research applications. It is a colorless liquid with a melting point of -71 °C and a boiling point of 134 °C. MTBBr is a useful synthetic intermediate in organic synthesis and has been used in a variety of reactions such as the synthesis of heterocycles and the synthesis of other organic compounds. It is also used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

    Synthesis of Antiviral Agents

    • Application Summary : This compound is used in the synthesis of benzimidazole derivatives with antiviral activities .
    • Methods : It involves the reaction of 4-(Trifluoromethyl)benzyl Bromide with substituted benzimidazoles under controlled conditions to form 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles .

    Inhibitors of Hepatitis C Virus NS5B Polymerase

    • Application Summary : The compound is utilized to prepare benzimidazole derivatives that act as potent inhibitors of the hepatitis C virus NS5B polymerase .
    • Methods : Synthesis involves the alkylation of 2-[(4-diarylmethoxy)phenyl]benzimidazoles with 4-(Trifluoromethyl)benzyl Bromide .

    Protection of Hydroxyl Groups in Organic Synthesis

    • Application Summary : It serves as a reagent for the protection of hydroxyl groups during chemical synthesis .
    • Methods : The hydroxyl group is protected by forming an ether linkage with the benzyl bromide, which can later be removed by treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .

    Laboratory Chemicals and Manufacture of Substances

    • Application Summary : The compound is used broadly in the manufacture of various substances and for scientific research and development purposes .
    • Methods : It is used as a starting material or intermediate in the synthesis of a wide range of chemical products .

    Material Science Research

    • Application Summary : Its reactivity makes it a valuable compound in the development of new materials .
    • Methods : It can be used to modify the surface properties of materials or to create new polymers with specific characteristics .

    Synthesis of Argentilactone

    • Application Summary : It is used in the synthesis of ®-(-)-argentilactone, a compound with potential biological activity .
    • Methods : The synthesis involves the use of 4-Methoxybenzyl bromide as a reagent .

    Synthesis of Sulfides

    • Methods : One method involves the reaction with phenyl sulfide to produce p-trifluoromethylbenzyl phenyl sulfide .

properties

IUPAC Name

1-(bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-8-4-7(9(11,12)13)3-2-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAGWLZAZFSJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395071
Record name 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(trifluoromethyl)benzyl bromide

CAS RN

886500-59-0
Record name 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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